Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a 3-methylaminopyridin-2-yl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromine-2-nitropyridine and piperazine as initial raw materials.
Nucleophilic Substitution: In a mixed solvent of an alcohol organic solvent and water, 5-bromine-2-nitropyridine undergoes a nucleophilic substitution reaction with piperazine in the presence of an acid catalyst to form 1-(6-nitropyridine-3-yl)piperazine.
Catalytic Hydrogenation: Finally, the nitro group is reduced to an amino group through catalytic hydrogenation, yielding this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent composition, to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Reagents such as halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a methylaminopyridinyl group and a tert-butyl ester group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
153473-26-8 |
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Molecular Formula |
C15H24N4O2 |
Molecular Weight |
292.383 |
IUPAC Name |
tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-10-8-18(9-11-19)13-12(16-4)6-5-7-17-13/h5-7,16H,8-11H2,1-4H3 |
InChI Key |
SHEPPWHGJZIPED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)NC |
Synonyms |
4-(3-METHYLAMINO-PYRIDIN-2-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
Origin of Product |
United States |
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